molecular formula C20H20N2O5 B2737348 Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888453-28-9

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2737348
CAS No.: 888453-28-9
M. Wt: 368.389
InChI Key: ZZMXLFWXFLSEFR-UHFFFAOYSA-N
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Description

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a benzofuran-derived compound featuring a carbamate group at the 3-position and a carbamoyl linkage to a 2-ethoxyphenyl substituent at the 2-position of the benzofuran core.

Properties

IUPAC Name

ethyl N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-25-16-12-8-6-10-14(16)21-19(23)18-17(22-20(24)26-4-2)13-9-5-7-11-15(13)27-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXLFWXFLSEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable electrophile.

    Carbamoylation: The final step involves the carbamoylation of the benzofuran derivative using ethyl chloroformate and a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ethoxy groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome Source
Base-Catalyzed Hydrolysis 1 M NaOH, 25°C, 3 hCleavage of carbamate to form phenolic intermediate and ethylamine
Acid-Catalyzed Hydrolysis 1 M HCl, reflux, 6 hPartial hydrolysis of ethoxy group to hydroxyl, carbamate remains intact

In basic environments, the carbamate undergoes nucleophilic attack by hydroxide ions, yielding a phenolic derivative and ethylamine as byproducts. Acidic conditions preferentially hydrolyze the ethoxy group, generating a hydroxylated intermediate while preserving the carbamate moiety .

Nucleophilic Substitution

The carbamate’s carbonyl carbon and ethoxy oxygen are reactive sites for nucleophilic substitution:

At Carbamate Carbonyl

  • Ammonia/Amines :
    Reacts with primary amines (e.g., methylamine) in THF at 60°C to form substituted ureas. Yields range from 45–72% depending on steric hindrance .
    Example:

    Carbamate+CH3NH2Urea derivative+EtOH\text{Carbamate} + \text{CH}_3\text{NH}_2 \rightarrow \text{Urea derivative} + \text{EtOH}
  • Alcohols :
    Transcarbamoylation with alcohols (e.g., benzyl alcohol) using Sn(Oct)₂ catalyst in toluene at 90°C produces new carbamates (68–84% yield) .

At Ethoxy Group

  • Halides :
    KI in acetic acid replaces the ethoxy group with iodine (65% yield) under reflux.

Redox Reactions

The benzofuran core participates in redox transformations:

Reagent Conditions Product Yield
NaBH₄ EtOH, 0°C, 1 hReduced benzofuran dihydro derivative58%
KMnO₄ H₂O, 80°C, 4 hOxidized quinone structure34%

Reduction with NaBH₄ selectively saturates the benzofuran’s furan ring, while oxidation with KMnO₄ disrupts aromaticity to form a quinone.

Enzyme-Mediated Reactions

In biological systems, the carbamate acts as a pseudo-irreversible inhibitor of serine hydrolases like butyrylcholinesterase (BChE). Kinetic studies reveal a three-step mechanism:

  • Enzyme-Inhibitor Complex Formation : Rapid binding to BChE’s active site .

  • Carbamoylation : Transfer of the carbamate group to the catalytic serine (rate constant k2=1.8×103 M1min1k_2 = 1.8 \times 10^3\ \text{M}^{-1}\text{min}^{-1}) .

  • Decarbamoylation : Slow reactivation (k3=0.02 min1k_3 = 0.02\ \text{min}^{-1}) .

Stability and Compatibility

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) solutions.

  • Light Sensitivity : No photodegradation observed under UV-Vis light (300–700 nm) .

Synthetic Modifications

Key intermediates for derivatives include:

  • Phenolic Intermediate (Post-Hydrolysis) : Used to synthesize ethers or esters via alkylation/acylation .

  • Iodo Derivative : Serves as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura).

This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of benzofuran derivatives, including ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate. Research indicates that compounds with benzofuran moieties exhibit significant inhibitory effects against Hepatitis C virus (HCV). For instance, structure-based drug design approaches have shown that benzofuran derivatives can effectively bind to the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. The binding affinities of these compounds were evaluated using molecular docking techniques, revealing promising results for further development as antiviral agents .

1.2 Anticancer Properties

Benzofuran compounds are also being investigated for their anticancer potential. This compound has shown activity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation . The compound's ability to inhibit specific kinases involved in cancer progression is also under investigation.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzofuran Core : The initial step often involves the synthesis of the benzofuran structure through cyclization reactions.
  • Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with appropriate isocyanates or carbamates.
  • Ethoxy Group Introduction : The ethoxy group is introduced via alkylation methods using ethyl halides.
  • Final Coupling : The final product is obtained by coupling the modified benzofuran with the ethoxyphenyl group.

These steps can be optimized for yield and purity using various solvents and catalysts .

Case Study: Antiviral Evaluation

A notable study evaluated a series of benzofuran derivatives, including this compound, for their efficacy against HCV. The study utilized high-throughput screening methods to identify lead compounds with significant antiviral activity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents against HCV .

Case Study: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways. These findings support further exploration into its mechanism of action and potential clinical applications .

Data Summary Table

Property Details
Chemical Structure This compound
Antiviral Activity Effective against HCV NS5B
Anticancer Activity Induces apoptosis in tumor cells
Synthesis Methodology Multi-step organic reactions
Case Studies Evaluated for antiviral and anticancer efficacy

Mechanism of Action

The mechanism of action of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate and key analogs:

Compound Name Core Structure Key Substituents Synthesis Method Key Data/Activity
This compound (Target Compound) Benzofuran - 3-position: Ethyl carbamate
- 2-position: 2-ethoxyphenyl carbamoyl
Likely involves carbamoylation and esterification (inferred from analogs) No direct data; inferred stability from H-bonding trends in benzofurans
Ethyl 3-amino-7-carbamoyl-4,6-dimethoxy-1-benzofuran-2-carboxylate (Compound 12) Benzofuran - 3-position: Amino
- 7-position: Carbamoyl
- 4,6-position: Methoxy
Sodium hydride-mediated cyclization in DMF NMR $^1$H (δ 6.90–7.35 ppm), $^13$C (δ 160–170 ppm for carbonyls)
Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 137267-49-3) Ethyl carbamate - Furan-3-yl ethyl chain Standard carbamate synthesis (e.g., ester + amine) Industrial specifications available; no bioactivity data
Ethyl 2-benzamido-2-(furan-3-yl)acetate (Compound 39) Acetate - Benzamido group
- Furan-3-yl substituent
Pd-catalyzed cross-coupling HRMS: m/z 290.0844 ([M+H]+)
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran - 5-position: Fluoro
- 3-position: Methylsulfanyl
Alkaline hydrolysis of ethyl ester precursor Crystal structure: Centrosymmetric dimers via O–H⋯O H-bonding

Key Structural and Functional Comparisons

Benzofuran vs. This may improve binding affinity in biological systems, as seen in other benzofuran-based therapeutics . Substituent positions critically influence reactivity. For example, carbamoyl groups at the 2-position (target compound) versus amino groups at the 3-position (Compound 12) alter electronic profiles and H-bonding capacity .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise carbamoylation steps, similar to Compound 12’s NaH-mediated cyclization . In contrast, simpler carbamates (e.g., CAS 137267-49-3) are synthesized via direct ester-amine reactions .

Pharmacological Potential: While the target compound lacks direct activity data, benzofuran analogs with carbamoyl groups (e.g., Compound 12) show promise in drug discovery due to their ability to interact with enzymes or receptors via H-bonding and π-π stacking . Methylsulfanyl and fluoro substituents in related benzofurans (e.g., 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) enhance metabolic stability and bioavailability , suggesting that similar modifications in the target compound could optimize its pharmacokinetics.

Spectroscopic Trends :

  • NMR data for Compound 12 ($^13$C δ 160–170 ppm for carbonyls) align with typical benzofuran carbamates, implying that the target compound’s $^13$C NMR would show analogous shifts for its carbamate and carbamoyl groups.

Biological Activity

Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

This indicates the presence of two nitrogen atoms, four oxygen atoms, and a complex aromatic system that may contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with carbamates. The synthetic pathway includes:

  • Formation of Benzofuran Derivative : Starting from appropriate phenolic compounds.
  • Carbamoylation : Introducing the carbamate moiety through reaction with ethyl chloroformate or similar reagents.
  • Purification : Using techniques such as recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research has shown that compounds related to benzofuran structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus flavus.

In one study, benzofuran derivatives demonstrated notable inhibition against these pathogens, suggesting a potential application in treating infections .

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. A related compound was shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis .

A notable study indicated that certain benzofuran derivatives could inhibit the growth of A431 vulvar epidermal carcinoma cells significantly . The IC50 values for these compounds suggest strong activity in vitro.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of synthesized compounds derived from benzofuran were screened for antimicrobial activity. Among them, several exhibited MIC values below 100 µg/mL against common pathogens, indicating strong potential for further development as antimicrobial agents .
  • Case Study on Anticancer Activity :
    In a comparative study, various benzofuran-based compounds were evaluated for their cytotoxic effects on cancer cell lines. Results showed that one specific derivative led to a 70% reduction in cell viability at concentrations around 10 µM, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Activity Type Target Organisms/Cells Notable Findings
AntimicrobialE. coli, S. aureus, C. albicansSignificant inhibition at low concentrations
AnticancerA431 carcinoma cellsUp to 70% reduction in viability at 10 µM

Q & A

Q. What are the recommended synthetic routes for Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of substituted phenols or aryl ketones. For example, a benzofuran intermediate can be functionalized via carbamoylation using 2-ethoxyphenyl isocyanate under anhydrous conditions. Key steps include:
  • Condensation : Use of coupling agents like EDCI/HOBt for amide bond formation between the benzofuran scaffold and the carbamate group.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.
  • Optimization : Adjusting reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of benzofuran precursor to isocyanate) to improve yields .

Q. How can X-ray crystallography and spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzofuran and carbamate groups can validate spatial orientation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 6.8–8.2 ppm (aromatic protons), and δ 155–165 ppm (carbamate carbonyl) confirm functional groups.
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of ethoxy group) .

Q. What methodologies are recommended for determining lipophilicity (logP) and its impact on bioavailability?

  • Methodological Answer :
  • HPLC-Based logP : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v). The capacity factor (k) correlates with logP via the equation logP = log(k) + 0.20. This parameter predicts membrane permeability and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing analogs with varying substituents on the benzofuran core?

  • Methodological Answer :
  • Comparative Analysis : Systematically test substituent effects (e.g., electron-withdrawing vs. donating groups) on reaction kinetics. For example, nitro groups may slow carbamoylation due to steric hindrance, while methoxy groups enhance reactivity.
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst load. Use ANOVA to identify significant variables .

Q. What strategies integrate computational modeling with experimental data to predict bioactive conformations?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to target enzymes (e.g., kinases) using AMBER or GROMACS. Compare predicted binding poses with experimental IC₅₀ values from enzyme inhibition assays.
  • Docking Studies : Use AutoDock Vina to screen conformers against crystal structures of biological targets (e.g., PDB entries). Validate with SAR data from analogs .

Q. What are critical considerations for designing stability studies to assess degradation pathways under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the carbamate group).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare results from cell-based assays (e.g., MTT cytotoxicity) vs. enzymatic assays. Differences may arise from cell permeability or off-target effects.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate experiments under standardized conditions .

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